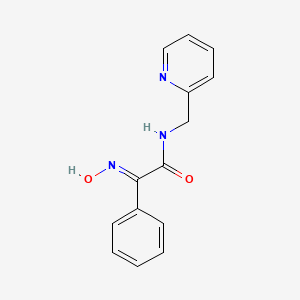
2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium is a chemical compound with a complex structure that includes a purine base and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium typically involves multiple steps, starting with the preparation of the purine base. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. For instance, the synthesis might involve the use of specific solvents and temperature conditions to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different product compared to reduction or substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism by which 2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for therapeutic applications. The exact pathways and targets are still under investigation, but they are believed to involve key enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-Amino-9H-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one: This compound shares a similar purine base but has a different structure, which can lead to different properties and applications.
Other Purine Derivatives:
Uniqueness
What sets 2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium apart is its specific structure, which includes both a purine base and a hydroxyethyl group. This unique combination of functional groups gives the compound distinct properties that can be leveraged in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H19N6O+ |
|---|---|
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
2-(6-aminopurin-9-yl)ethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C11H19N6O/c1-17(2,5-6-18)4-3-16-8-15-9-10(12)13-7-14-11(9)16/h7-8,18H,3-6H2,1-2H3,(H2,12,13,14)/q+1 |
InChI-Schlüssel |
YEGYPEPBHBRXIL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCN1C=NC2=C(N=CN=C21)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate](/img/structure/B15023414.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15023421.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15023423.png)
![2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B15023434.png)
![N-(4-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023437.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023445.png)
![8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023450.png)
![ethyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15023456.png)

![Ethyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15023475.png)
![6-(4-hydroxy-3-iodo-5-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B15023480.png)
![(5Z)-5-(3-bromobenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15023493.png)
![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B15023502.png)
![N,N-diethyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023504.png)
